molecular formula C3H5N5O4S B14501994 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione CAS No. 63479-72-1

3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione

Katalognummer: B14501994
CAS-Nummer: 63479-72-1
Molekulargewicht: 207.17 g/mol
InChI-Schlüssel: ZFHLWATWLXGAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the cyclization of a precursor containing amino and nitro groups with a sulfur-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted thiadiazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and amino groups could play a role in binding to these targets and exerting their effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1-dioxide
  • 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1(2H)-dione

Uniqueness

3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is unique due to the presence of the lambda6 sulfur atom, which can impart different chemical and physical properties compared to similar compounds

Eigenschaften

CAS-Nummer

63479-72-1

Molekularformel

C3H5N5O4S

Molekulargewicht

207.17 g/mol

IUPAC-Name

4-nitro-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine

InChI

InChI=1S/C3H5N5O4S/c4-2-1(8(9)10)3(5)7-13(11,12)6-2/h6H,4H2,(H2,5,7)

InChI-Schlüssel

ZFHLWATWLXGAQZ-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(NS(=O)(=O)N=C1N)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.